molecular formula C10H8BrN3O B2936862 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one CAS No. 1824053-17-9

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one

Cat. No.: B2936862
CAS No.: 1824053-17-9
M. Wt: 266.098
InChI Key: JVFGBWHHEVHEGM-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a bromine atom, a pyridinylmethyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidinone precursor followed by the introduction of the pyridinylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridinylmethyl group can be oxidized or reduced depending on the desired transformation.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinylmethyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one
  • 5-Fluoro-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one
  • 5-Iodo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one

Uniqueness

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of size and reactivity that can be advantageous in certain applications.

Properties

IUPAC Name

5-bromo-1-(pyridin-3-ylmethyl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-13-10(15)14(7-9)6-8-2-1-3-12-4-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGBWHHEVHEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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